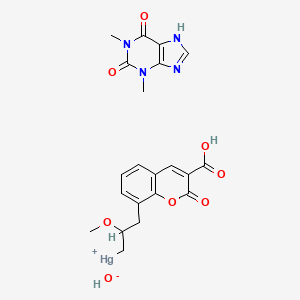
Mercumatilin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of mercumatilin involves the introduction of a mercurated propyl group to the coumarin ring. The specific synthetic route and reaction conditions are not widely documented in open literature. the general approach involves the mercuration of a propyl group followed by its attachment to the coumarin ring through a series of organic reactions.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale organic synthesis techniques, ensuring the stability and purity of the compound. The process would include steps such as purification, crystallization, and quality control to meet pharmaceutical standards.
Analyse Des Réactions Chimiques
Types of Reactions: Mercumatilin undergoes various chemical reactions, including:
Oxidation: The mercurated propyl group can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the mercurial component.
Substitution: The compound can undergo substitution reactions, particularly at the coumarin ring.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercuric oxide derivatives, while substitution reactions can introduce various functional groups to the coumarin ring.
Applications De Recherche Scientifique
Mercumatilin has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying mercurial diuretics.
Biology: Investigated for its effects on biological systems, particularly its diuretic properties.
Medicine: Explored for its potential therapeutic uses, especially in conditions requiring diuresis.
Mécanisme D'action
Mercumatilin exerts its effects primarily through its interaction with biological systems as a diuretic. The mercurated propyl group plays a crucial role in its activity, likely interacting with specific molecular targets in the kidneys to promote diuresis. The exact molecular pathways and targets involved are still under investigation, but it is believed to influence ion transport and water reabsorption in renal tubules .
Similar Compounds:
Dicumarol: An anticoagulant with a similar coumarin structure.
Warfarin: Another anticoagulant, widely used in clinical settings.
Novobiocin: An antibiotic with a coumarin core structure.
Uniqueness: this compound is unique due to its mercurated propyl group, which imparts distinct chemical and biological properties. Unlike dicumarol and warfarin, which are primarily anticoagulants, this compound’s primary function is as a diuretic. This structural difference highlights its unique mechanism of action and therapeutic potential .
Propriétés
Numéro CAS |
692248-08-1 |
|---|---|
Formule moléculaire |
C21H22HgN4O8 |
Poids moléculaire |
659.0 g/mol |
Nom IUPAC |
[3-(3-carboxy-2-oxochromen-8-yl)-2-methoxypropyl]mercury(1+);1,3-dimethyl-7H-purine-2,6-dione;hydroxide |
InChI |
InChI=1S/C14H13O5.C7H8N4O2.Hg.H2O/c1-8(18-2)6-9-4-3-5-10-7-11(13(15)16)14(17)19-12(9)10;1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;;/h3-5,7-8H,1,6H2,2H3,(H,15,16);3H,1-2H3,(H,8,9);;1H2/q;;+1;/p-1 |
Clé InChI |
IQHCCUCQCKCLOA-UHFFFAOYSA-M |
SMILES canonique |
CN1C2=C(C(=O)N(C1=O)C)NC=N2.COC(CC1=CC=CC2=C1OC(=O)C(=C2)C(=O)O)C[Hg+].[OH-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



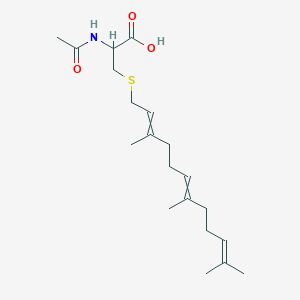

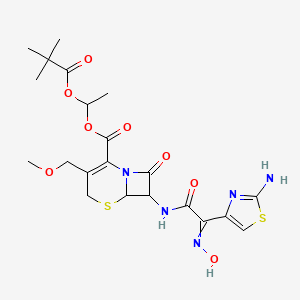
![I+/--[[(2-Bromoethyl)amino]methyl]-2-nitro-1H-imidazole-1-ethanol](/img/structure/B10782273.png)
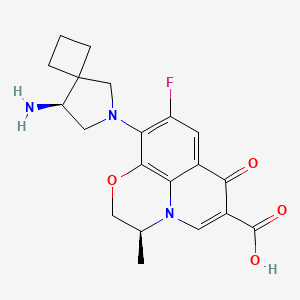

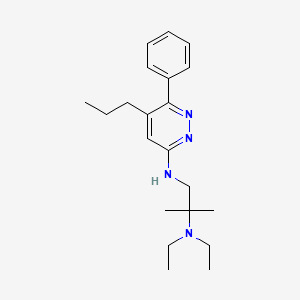

![2-[2-aminoethyl-[2-(butylcarbamoyloxy)ethyl]amino]ethyl N-butylcarbamate](/img/structure/B10782326.png)
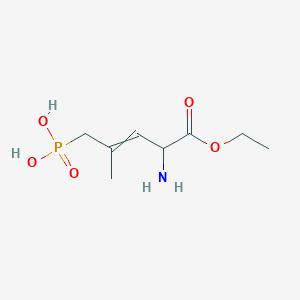
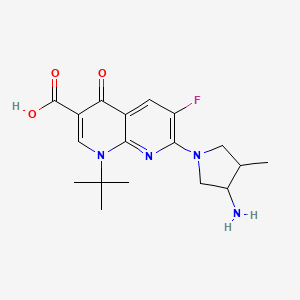
![2-(4-chlorophenyl)-2,3,4,4a-tetrahydro-5H-(1)benzothiopyrano[4,3-c]pyridazin-3-one 6-oxide](/img/structure/B10782340.png)

![7-[3-[[[2-(Heptanoylamino)acetyl]amino]methyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B10782353.png)